2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Description
The compound “2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They are considered essential in drug design, discovery, and development .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been a subject of interest in medicinal chemistry . The synthetic approaches involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require careful control of conditions . The reaction system of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols and 3-phenyl-2-propynal has been studied to develop a new approach to the synthesis of such isomeric classes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their superior thermostability . For example, 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole exhibits superior thermostability .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It is known that the triazolothiadiazine core can interact with various target receptors, which may lead to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures These studies can provide insights into the potential bioavailability of this compound
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels
Future Directions
The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction .
Properties
IUPAC Name |
2,4-dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N5S/c10-5-2-6(11)7(12)1-4(5)8-15-16-3-13-14-9(16)17-8/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMSFOYPCCUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)C2=NN3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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